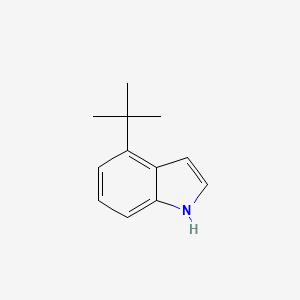

4-(tert-Butyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals The tert-butyl group attached to the fourth position of the indole ring significantly influences its chemical properties and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1H-indole typically involves the alkylation of indole with tert-butyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where indole reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Indole} + \text{tert-Butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. For example, nitration can introduce a nitro group into the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Nitro-substituted indole derivatives.

Applications De Recherche Scientifique

Synthetic Applications

4-(tert-Butyl)-1H-indole serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of complex molecules.

C–H Functionalization

One notable application involves the palladium-catalyzed C–H arylation reactions. This method allows for the selective arylation of indoles at the C4 position, facilitating the synthesis of diverse indole derivatives. For instance, researchers have successfully synthesized C4-arylated acetylindoles, which are precursors to biologically active compounds such as pityiacitrin, a natural product with potential therapeutic effects .

Synthesis of Azo-Compounds

The compound has also been utilized in the synthesis of azo-indoles, which are emerging as photoswitch molecules. The reaction between this compound and diazonium salts yields hindered 3-azoindoles with high efficiency, showcasing its utility in creating functional materials .

Biological Activities

This compound exhibits various biological properties that make it a subject of interest in pharmacological research.

Antimicrobial Activity

Studies have indicated that indole derivatives possess significant antimicrobial properties. Compounds derived from this compound have shown efficacy against various pathogens, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Research has demonstrated that indole derivatives can modulate kinase activity associated with tumor growth. Specifically, this compound has been investigated for its role in inhibiting Haspin kinase, which is involved in cell cycle regulation and cancer progression . This positions it as a candidate for further development into anticancer therapeutics.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 4-(tert-Butyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can bind to specific protein targets, altering their function and leading to therapeutic effects. The molecular pathways involved often include signal transduction and gene expression regulation.

Comparaison Avec Des Composés Similaires

Indole: The parent compound without the tert-butyl group.

2-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the second position.

3-(tert-Butyl)-1H-indole: A similar compound with the tert-butyl group at the third position.

Uniqueness: 4-(tert-Butyl)-1H-indole is unique due to the specific positioning of the tert-butyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and interactions with other molecules, making it distinct from its analogs.

Activité Biologique

4-(tert-Butyl)-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole ring with a tert-butyl group at the 4-position. This structural modification can influence its biological activity by altering its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. Research indicates that compounds with indole scaffolds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 25 |

| 2-Methoxy-11-morpholinoindole | HCT116 (colon cancer) | 15 |

| N1-(2-methoxychromenoindole) | MV4-11 (leukemia) | 18 |

Studies have reported that compounds similar to this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may possess activity against a range of microorganisms, including bacteria and fungi.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 10 |

| Indole-triazole derivative | C. krusei | 5 |

| Indole derivative | E. coli | 15 |

In studies, indole derivatives demonstrated minimum inhibitory concentrations (MICs) indicating their effectiveness against resistant strains like MRSA .

Anti-inflammatory Activity

The anti-inflammatory effects of indoles have been documented in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α in vitro.

Case Study:

A study investigated the anti-inflammatory potential of a series of indoles, including derivatives of this compound. The results indicated that these compounds significantly reduced TNF-α secretion in lipopolysaccharide-stimulated THP-1 cells, showcasing their potential as therapeutic agents for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Tubulin Binding: Disruption of microtubule dynamics leading to cell cycle arrest.

- Cytokine Inhibition: Modulation of inflammatory pathways by inhibiting cytokine production.

- Receptor Interaction: Binding with various receptors involved in cellular signaling pathways.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution primarily at the C3 position due to its highest electron density. The tert-butyl group at C4 modulates reactivity through steric hindrance and inductive effects.

Key Reactions:

-

Nitration :

Nitration using HNO₃/H₂SO₄ introduces a nitro group at C5 or C7, depending on reaction conditions .

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-(tert-Butyl)-1H-indole | NBS (1 eq) | THF | 25 | 1 | 3-Bromo-4-(tert-butyl)-1H-indole | 96 |

Nucleophilic Functionalization

The tert-butyl group enhances stability during lithiation, enabling directed functionalization:

Example: Carboxylation

Reaction with di-tert-butyl dicarbonate yields tert-butyl this compound-2-carboxylate (Yield: 82%) .

Protection/Deprotection Strategies

The indole NH and tert-butyl group require selective protection for multi-step syntheses:

Protection:

-

Triisopropylsilyl (TIPS) Protection :

TIPSCl/NaH in THF protects the indole NH, enabling subsequent reactions at C3/C4 . -

Boc Protection :

Boc anhydride with DMAP in pyridine protects amines generated via nitro reduction .

Deprotection:

-

TIPS Removal :

Tetra-n-butylammonium fluoride (TBAF) in THF cleaves TIPS groups quantitatively . -

Boc Cleavage :

Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups under mild conditions .

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings:

Table 2: Coupling Reaction Performance

| Halide | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 3-Bromo derivative | Pd(PPh₃)₄ | None | K₂CO₃ | 78 |

Reduction and Oxidation

Propriétés

IUPAC Name |

4-tert-butyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h4-8,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCMVCKBXTOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.